(E)-7-ethyl-8-(2-(4-fluorobenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
(E)-7-ethyl-8-(2-(4-fluorobenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-based derivative featuring a substituted hydrazinyl group at position 8 and an ethyl group at position 7 of the purine scaffold. The compound’s structure includes a 4-fluorobenzylidene moiety, which introduces electronic and steric effects critical to its chemical reactivity and biological interactions. The purine core (2,6-dione) provides a planar aromatic system, while the hydrazine linkage (E-configuration) ensures conformational stability .
Key structural attributes:
- Position 8: 4-Fluorobenzylidene hydrazinyl group contributes to π-π stacking interactions and hydrogen bonding via the fluorine atom.
- Position 3: Methyl group stabilizes the N3 position, reducing susceptibility to metabolic oxidation.
Properties
IUPAC Name |
7-ethyl-8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O2/c1-3-22-11-12(21(2)15(24)19-13(11)23)18-14(22)20-17-8-9-4-6-10(16)7-5-9/h4-8H,3H2,1-2H3,(H,18,20)(H,19,23,24)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCUEHIQEVHCJK-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC3=CC=C(C=C3)F)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)F)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-7-ethyl-8-(2-(4-fluorobenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a multi-step process starting from simple precursors such as urea and ethyl acetoacetate. The key steps include cyclization and functional group modifications to introduce the ethyl and methyl groups.
Condensation with 4-fluorobenzaldehyde: The final step involves the condensation of the hydrazinyl-purine intermediate with 4-fluorobenzaldehyde to form the desired this compound. This reaction is typically carried out in the presence of an
Biological Activity
(E)-7-ethyl-8-(2-(4-fluorobenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its structural characteristics suggest potential biological activities, particularly in pharmaceutical applications. This article reviews its biological activity based on diverse research findings, highlighting its mechanism of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a purine core with an ethyl group at position 7 and a hydrazinyl substituent at position 8. The presence of the 4-fluorobenzylidene moiety is noteworthy as it may influence the compound's interaction with biological targets.
Research indicates that compounds with similar structural motifs often exhibit enzyme inhibition properties, particularly against cancer-related pathways. The hydrazinyl group can facilitate interactions with various biological macromolecules, potentially leading to altered enzymatic activity or receptor binding.
Biological Activity Overview
The biological activity of this compound has been explored in several studies:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines by targeting specific oncogenic pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in purine metabolism and DNA synthesis.
- Antioxidant Properties : Some studies indicate that it may exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in cells.
Data Table: Summary of Biological Activities
| Biological Activity | Description | Reference |
|---|---|---|
| Anticancer Activity | Inhibits proliferation in cancer cell lines | |
| Enzyme Inhibition | Targets enzymes involved in purine metabolism | |
| Antioxidant Properties | Reduces oxidative stress in cellular models |
Case Studies
- In Vitro Studies : A study examined the effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent anticancer effects.
- Mechanistic Insights : Another investigation focused on the compound’s mechanism of action via enzyme assays. It was found to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis, thereby supporting its potential as a chemotherapeutic agent.
- Oxidative Stress Reduction : A study evaluated the antioxidant capacity using DPPH and ABTS assays. The compound demonstrated significant scavenging activity comparable to established antioxidants like ascorbic acid.
Scientific Research Applications
Anticancer Properties
Recent studies highlight the anticancer potential of (E)-7-ethyl-8-(2-(4-fluorobenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against HepG2 liver cancer cells with an IC50 value comparable to standard chemotherapeutics such as doxorubicin .
Drug Development
The unique structural features of this compound make it a candidate for further development as an anticancer agent. Its ability to target multiple pathways involved in tumor growth and metastasis suggests it could be part of combination therapies aimed at enhancing treatment efficacy.
Potential for Other Therapeutic Areas
Beyond oncology, there is potential for this compound in treating other diseases where hydrazine derivatives have shown effectiveness. This includes applications in anti-inflammatory and antimicrobial therapies due to the hydrazine functional group’s reactivity.
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal evaluated the anticancer properties of several derivatives related to purine compounds. It was found that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation in vitro . These findings support the hypothesis that structural modifications can enhance biological activity.
Case Study 2: Enzymatic Assays
Further research involving enzymatic assays indicated that derivatives of this compound could inhibit key enzymes involved in nucleotide metabolism, potentially leading to reduced tumor growth rates .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of (E)-7-ethyl-8-(2-(4-fluorobenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be elucidated through comparison with analogous compounds (Table 1).
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analogous compounds.
Key Observations
Electronic Effects: The 4-fluoro substituent (target compound) offers a balance between electronegativity and steric demand, favoring interactions with polar residues in enzyme active sites. In contrast, the 4-bromo analog (higher atomic radius) may enhance van der Waals interactions but reduce solubility .
Substituent Impact on Pharmacokinetics :
- The 4-methylbenzyl group in the bromo analog significantly increases hydrophobicity, which may improve tissue penetration but hinder aqueous solubility .
- 1,3-Dimethyl substitution in the ethoxy derivative (vs. 3-methyl in the target compound) could alter metabolic stability by blocking oxidation sites .
Synthetic and Analytical Considerations :
- The chloro analog is commercially available at 98% purity, suggesting robust synthetic protocols, while the fluoro compound’s synthesis may require specialized fluorination techniques .
- Crystallographic studies for these compounds likely employ SHELX programs (e.g., SHELXL for refinement), given their prevalence in small-molecule crystallography .
Q & A
Q. What are the recommended synthetic strategies for preparing (E)-7-ethyl-8-(2-(4-fluorobenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione?
The compound can be synthesized via hydrazine-mediated coupling reactions. For example:
- Method A : React ethyl 4-[(E)-(4-methyl-7-hydroxy-2-oxo-2H-chromen-8-yl)diazenyl]benzoate with hydrazine hydrate (80%) in ethanol under reflux for 12 hours, followed by filtration and recrystallization using ethanol/water (1:1) .
- Method B : Use automated sulfonylation with robotic handling to improve reproducibility. A similar protocol involves reacting intermediates (e.g., 3-(4-aminomethylbenzyl)-7-ethylxanthine) with trifluoroacetic acid in anhydrous tetrahydrofuran, followed by column chromatography .
Q. How can the structural integrity of this compound be validated experimentally?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For related purine derivatives, hydrogen bonding (N–H⋯F, C–H⋯F) and dihedral angles between aromatic systems (e.g., 64.73°–81.56°) are critical validation metrics .
- NMR spectroscopy : Analyze and NMR spectra to confirm substituent positions. For example, the 4-fluorobenzylidene group should show distinct aromatic proton signals (~7.2–7.8 ppm) and coupling constants consistent with the E-configuration .
Q. What are the key reactivity considerations for hydrazinyl-substituted purine diones?
Hydrazinyl groups are prone to oxidation and hydrolysis. Stabilization strategies include:
- Using inert atmospheres (N/Ar) during synthesis.
- Avoiding strong acids/bases unless required for specific functionalization (e.g., introducing fluorobenzylidene groups via Schiff base formation) .
Advanced Research Questions
Q. How can data contradictions in reaction yields or purity be resolved for derivatives of this compound?
- Informer Library Screening : Compare synthetic outcomes against a reference library (e.g., Aryl Halide Chemistry Informer Library) to identify reaction-specific limitations (e.g., steric hindrance from bulky substituents) .
- Statistical Experimental Design : Apply Bayesian optimization or factorial design to isolate variables (e.g., temperature, solvent polarity) affecting yield or enantiomeric excess .
Q. What computational tools are suitable for predicting the biological activity or binding modes of this compound?
- CovaDOTS : A covalent inhibitor design tool that models interactions between purine diones and target proteins (e.g., kinases). It evaluates electrophilic warheads (e.g., hydrazinyl groups) for covalent bond formation .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological nucleophiles (e.g., cysteine residues) .
Q. How can synthetic byproducts or degradation products be characterized systematically?
- High-Resolution Mass Spectrometry (HRMS) : Identify unexpected adducts (e.g., hydration products of the hydrazinyl group).
- HPLC-PDA/MS : Use reverse-phase chromatography with photodiode array detection to track stability under stress conditions (e.g., pH 1–13, UV light) .
Methodological Tables
Q. Table 1. Comparison of Synthetic Methods
Q. Table 2. Substituent Effects on Reactivity (Informer Library Insights)
| Substituent | Reaction Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|
| 4-Fluorobenzylidene | 72 | 97 | Optimal steric/electronic balance |
| 3-Bromo-4-methoxy | 58 | 89 | Steric hindrance reduces yield |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
